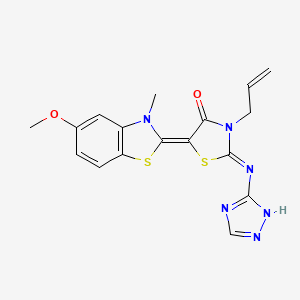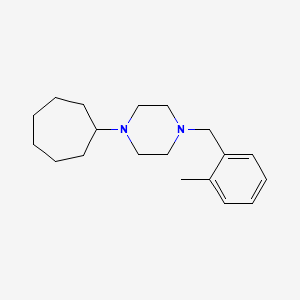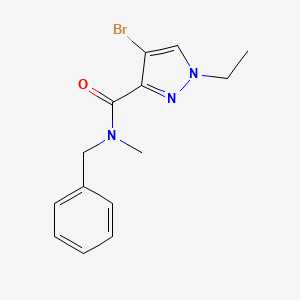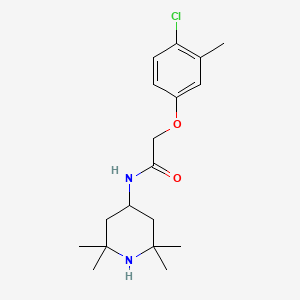![molecular formula C16H24N2O2 B5791685 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as A-836,339 and is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic effects on various medical conditions.
作用機序
The exact mechanism of action of 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is believed to work by binding to the cannabinoid CB1 receptor in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide exhibits analgesic effects in animal models of pain. It has also been found to reduce inflammation in animal models of arthritis. Additionally, it has been shown to exhibit anti-epileptic effects in animal models of epilepsy. These effects are believed to be mediated by the compound's binding to the CB1 receptor.
実験室実験の利点と制限
One advantage of using 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its specificity for the CB1 receptor. This allows for targeted studies of the receptor's function. However, one limitation of using this compound is its potential for off-target effects. Additionally, the compound's low solubility in water can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is its potential use in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction. Additionally, research on the compound's potential use in the treatment of anxiety and depression is ongoing. Finally, there is interest in developing more potent and selective CB1 receptor agonists based on the structure of A-836,339.
Conclusion:
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has shown potential therapeutic effects in scientific research. Its specificity for the CB1 receptor makes it a valuable tool for studying the receptor's function. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction between 4-isopropylbenzoyl chloride and 2-(4-morpholinyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure A-836,339.
科学的研究の応用
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied in scientific research for its potential therapeutic effects. It has been found to exhibit analgesic, anti-inflammatory, and anti-epileptic properties. Additionally, it has been studied for its potential use in the treatment of addiction, anxiety, and depression.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)14-3-5-15(6-4-14)16(19)17-7-8-18-9-11-20-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVHOVMXGBFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,5-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5791629.png)

![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)
![3-isobutyl-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5791650.png)

![2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)
![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5791687.png)

![5-bromo-N-(4-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5791697.png)
![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)
